Bruceolide
Overview
Description
Bruceolide is a quassinoid compound that has been isolated from the plant Bischofia javanica . Quassinoids are a class of highly oxygenated triterpenoids known for their diverse biological activities. This compound has garnered attention due to its potential antimalarial and anticancer properties .
Scientific Research Applications
Bruceolide has a wide range of scientific research applications:
Antimalarial Activity: Synthetic derivatives of this compound have shown potent antimalarial activity in vitro
Anticancer Activity: this compound and its derivatives have demonstrated significant anticancer properties, particularly against pancreatic cancer cell lines.
Antiviral Activity: Research has indicated that this compound exhibits strong antiviral activities against the Tobacco Mosaic Virus.
Insecticidal Properties: Extracts containing this compound have been studied for their effects on various insect pests.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bruceolide involves a biomimetic and asymmetric approach. Key steps include Sharpless asymmetric dihydroxylation and Lewis acid-catalyzed cyclopenta[b]annulation. Additionally, intramolecular rhodium carbenoid C–H insertion and highly regioselective gem-dimethylation reactions are crucial in the synthetic pathway.
Industrial Production Methods: Industrial production of this compound may involve the extraction from natural sources such as Bischofia javanica, followed by purification processes. Alternatively, synthetic methods can be scaled up using the aforementioned reaction conditions to produce this compound in larger quantities .
Chemical Reactions Analysis
Types of Reactions: Bruceolide undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Mechanism of Action
The mechanism of action of Bruceolide involves its interaction with specific molecular targets and pathways. For instance, this compound has been reported to inhibit Nrf2 signaling, which plays a role in reducing tumor burden and ameliorating chemoresistance in cancer models . Additionally, this compound inhibits eukaryotic protein synthesis, contributing to its antimalarial and anticancer activities .
Comparison with Similar Compounds
- Bruceoside-A
- Brusatol
- Bruceantin
Comparison: Bruceolide is unique among quassinoids due to its specific structural features and biological activities. While Bruceoside-A and Brusatol also exhibit antimalarial properties, this compound has shown a broader spectrum of activity, including significant anticancer and antiviral effects . Bruceantin, another related compound, is primarily known for its anticancer activity but lacks the antiviral properties seen in this compound .
This compound’s diverse biological activities and unique structural characteristics make it a compound of significant interest in various fields of scientific research.
Properties
IUPAC Name |
methyl (1R,2S,3R,6R,8R,13S,14R,15R,16S,17S)-3,10,15,16-tetrahydroxy-9,13-dimethyl-4,11-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O10/c1-7-8-4-10-20-6-30-21(18(28)29-3,15(20)13(25)17(27)31-10)16(26)12(24)14(20)19(8,2)5-9(22)11(7)23/h8,10,12-16,23-26H,4-6H2,1-3H3/t8-,10+,12+,13+,14+,15+,16-,19-,20+,21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLWQKYSDNGHLAO-PWRINDRCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)CC2(C1CC3C45C2C(C(C(C4C(C(=O)O3)O)(OC5)C(=O)OC)O)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)C[C@]2([C@H]1C[C@@H]3[C@]45[C@@H]2[C@H]([C@@H]([C@]([C@@H]4[C@H](C(=O)O3)O)(OC5)C(=O)OC)O)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30948401 | |
Record name | Bruceolide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30948401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25514-28-7 | |
Record name | Picras-3-en-21-oic acid, 13,20-epoxy-3,11,12,15-tetrahydroxy-2,16-dioxo-, methyl ester, (11β,12α,15β)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25514-28-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bruceolide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025514287 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bruceolide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30948401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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